5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, furan-2-ylmethyl, and 2,5-dimethylphenyl groups. Key steps may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Introduction: Benzyl and furan-2-ylmethyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the attachment of the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of nitro groups will yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups suggest it could interact with multiple biological targets.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple interactions, which can modulate the activity of these targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
- 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups. The presence of the furan-2-ylmethyl group, in particular, distinguishes it from similar compounds and may impart unique reactivity and biological activity.
Properties
Molecular Formula |
C26H26N4O4S |
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Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H26N4O4S/c1-18-11-12-19(2)22(14-18)28-25(31)24-23(15-27-26(29-24)35(3,32)33)30(17-21-10-7-13-34-21)16-20-8-5-4-6-9-20/h4-15H,16-17H2,1-3H3,(H,28,31) |
InChI Key |
LRUKZEBBHDOCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C |
Origin of Product |
United States |
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